molecular formula C14H21ClINO3 B13775519 diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride CAS No. 92302-24-4

diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride

Katalognummer: B13775519
CAS-Nummer: 92302-24-4
Molekulargewicht: 413.68 g/mol
InChI-Schlüssel: KTRPUXUEFPCVHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride is a chemical compound with the CAS number 92302-24-4. It is known for its unique structure, which includes an iodophenoxy group, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride typically involves the reaction of diethylaminoethanol with 4-iodophenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Wissenschaftliche Forschungsanwendungen

Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The iodophenoxy group plays a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl-[2-[2-(4-bromophenoxy)acetyl]oxyethyl]azanium;chloride
  • Diethyl-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl]azanium;chloride
  • Diethyl-[2-[2-(4-fluorophenoxy)acetyl]oxyethyl]azanium;chloride

Uniqueness

Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

92302-24-4

Molekularformel

C14H21ClINO3

Molekulargewicht

413.68 g/mol

IUPAC-Name

diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C14H20INO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H

InChI-Schlüssel

KTRPUXUEFPCVHS-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.